molecular formula C33H50O4 B14794176 2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

Cat. No.: B14794176
M. Wt: 510.7 g/mol
InChI Key: AYHCPTDPDUADTK-IGMJECFDSA-N
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Description

2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid is a complex organic compound known for its significant biological activities. This compound is a triterpenoid, a class of chemical compounds composed of three terpene units with a molecular formula of C33H52O5 . It is often studied for its potential therapeutic properties and is found in various natural sources, including medicinal mushrooms like Ganoderma lucidum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The synthetic route typically starts with the cyclization of squalene or its derivatives, followed by oxidation, reduction, and esterification reactions to introduce the acetyloxy and methylidene groups .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as Ganoderma lucidum. The extraction process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities .

Scientific Research Applications

Properties

Molecular Formula

C33H50O4

Molecular Weight

510.7 g/mol

IUPAC Name

2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

InChI

InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23?,24?,27-,28?,31+,32+,33-/m0/s1

InChI Key

AYHCPTDPDUADTK-IGMJECFDSA-N

Isomeric SMILES

CC(C)C(=C)CCC(C1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O

Origin of Product

United States

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